molecular formula C16H18O2S B11944593 Mesityl M-tolyl sulfone

Mesityl M-tolyl sulfone

Cat. No.: B11944593
M. Wt: 274.4 g/mol
InChI Key: XXZULIYPYBJODM-UHFFFAOYSA-N
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Description

Mesityl m-tolyl sulfone (C₁₆H₁₈O₂S) is a sulfone derivative characterized by a mesityl (2,4,6-trimethylphenyl) group and an m-tolyl (3-methylphenyl) group linked via a sulfonyl (SO₂) bridge. This compound is notable for its unique reactivity in organic synthesis, particularly in Truce-Smiles rearrangements, where it undergoes base-induced transformations to yield sulfinic acids or cyclized products . Its structural rigidity, conferred by the bulky mesityl group and meta-substituted tolyl moiety, influences its conformational stability and reaction pathways .

Properties

Molecular Formula

C16H18O2S

Molecular Weight

274.4 g/mol

IUPAC Name

1,3,5-trimethyl-2-(3-methylphenyl)sulfonylbenzene

InChI

InChI=1S/C16H18O2S/c1-11-6-5-7-15(10-11)19(17,18)16-13(3)8-12(2)9-14(16)4/h5-10H,1-4H3

InChI Key

XXZULIYPYBJODM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the generation of a sulfonyl electrophile (Ar–SO₂⁺) through the interaction of m-toluenesulfonyl chloride with a Lewis acid such as aluminum chloride (AlCl₃). Mesitylene, a highly activated aromatic substrate due to its three methyl groups, undergoes electrophilic attack at the para position relative to the sulfonyl group. Typical conditions involve anhydrous dichloromethane or nitrobenzene as solvents, with temperatures maintained between 0–5°C to mitigate side reactions.

Key Parameters:

ParameterSpecification
CatalystAlCl₃ (1.2 equiv)
SolventDichloromethane
Temperature0–5°C
Reaction Time4–6 hours
Yield70–75% (estimated)

This method is favored for its straightforward setup but faces challenges in catalyst removal and waste management due to the stoichiometric use of AlCl₃.

Nucleophilic Substitution Approach

A patent-published method (CN101659635A) describes the synthesis of structurally analogous sulfones via nucleophilic substitution, which can be adapted for this compound. This route avoids toxic methylating agents like dimethyl sulfate, opting for monochloro methane as a safer alternative.

Synthetic Protocol

  • Sulfonation of m-Toluenesulfonyl Chloride :
    m-Toluenesulfonyl chloride is treated with sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) to form the sodium sulfinate intermediate (C₇H₇SO₂Na).

  • Methylation with Monochloro Methane :
    The sulfinate undergoes nucleophilic displacement with monochloro methane under pressurized conditions (0.20–0.30 MPa) at 82–93°C for 18–19 hours.

Optimization Insights:

  • pH Control : Adjusting the pH to 9–12 during work-up minimizes byproduct formation.

  • Purification : Filtration and recrystallization from cold water yield the product with ≥85% purity.

Industrial-Scale Data:

ParameterSpecification
Pressure0.28 MPa
Temperature86–88°C
Reaction Time18–19 hours
Yield≥85%

This method is scalable and environmentally favorable but requires specialized equipment for high-pressure reactions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Friedel-CraftsHigh regioselectivityToxic catalysts, waste-intensive70–75%
Nucleophilic SubstitutionScalable, eco-friendlyLong reaction time≥85%
Sulfide OxidationMild conditionsLow yields, byproducts50–60%

The nucleophilic substitution route excels in industrial settings, whereas Friedel-Crafts remains valuable for laboratory-scale synthesis.

Mechanistic Insights from Sulfur Chemistry

Recent advances in sulfur(IV) chemistry elucidate critical intermediates in sulfone synthesis. For instance, sulfinate salts (RSO₂⁻) generated during nucleophilic substitution act as key nucleophiles, attacking alkyl halides in SN2 mechanisms. Additionally, the review highlights the role of vinylogous Pummerer rearrangements in forming complex sulfone architectures, though these are less relevant to this compound .

Chemical Reactions Analysis

Truce–Smiles Rearrangement

Mesityl M-tolyl sulfone undergoes the Truce–Smiles rearrangement , an intramolecular nucleophilic aromatic substitution (SNAr) facilitated by strong bases like n-BuLi or KOBut in DMSO . The reaction proceeds via:

  • Deprotonation at the benzylic position to form a carbanion.

  • Attack of the carbanion on the adjacent aryl ring, generating a Meisenheimer intermediate.

  • Extrusion of the sulfonyl group as a leaving group, yielding 2-(4-methylbenzyl)-4,6-dimethylbenzenesulfinic acid .

Key observations :

  • Rearrangement efficiency depends on the migratory aptitude of the aryl group, with electron-withdrawing substituents enhancing reactivity.

  • Steric hindrance from the mesityl group slows the reaction compared to less bulky analogs .

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group in this compound acts as an electrophilic site for nucleophilic displacement. For example:

  • Halide displacement : Reaction with sodium toluenesulfinate and electrophilic halogens (e.g., ICl, NBS) yields halogenated sulfones under mild conditions (THF, 0°C) .

SubstrateHalogen SourceSolventYield (%)
This compoundIClTHF49
This compoundNBSEt₂O50

Mechanistic note : The reaction involves a radical pathway, with steric bulk from the mesityl group necessitating prolonged reaction times .

Alkylation and Acylation Reactions

This compound undergoes α-sulfonyl alkylation upon deprotonation with n-BuLi, followed by treatment with alkyl halides or acyl chlorides :

  • Methylation : Reaction with methyl iodide yields α-methylated sulfone (95% yield).

  • Acylation : Benzoyl chloride forms α-benzoyl derivatives (82% yield).

Steric effects : Bulky electrophiles (e.g., tert-butyl bromide) show reduced yields due to hindered access to the α-position .

1,4-Elimination to Generate o-Quinodimethanes

Treatment of α,α-dialkyl derivatives of this compound with tetrabutylammonium fluoride (TBAF) induces 1,4-elimination, producing o-quinodimethanes :

  • Example: α,α-dimethyl-Mesityl M-tolyl sulfone → 1,1-dimethyl-o-quinodimethane (85% yield).

These intermediates participate in:

  • Cycloadditions : With acrylonitrile to form tetrahydronaphthalenes.

  • Sigmatropic rearrangements : 1,5-H shifts yield styrenes .

Halosulfonylation Reactions

This compound serves as a sulfonylating agent in halosulfonylation of strained alkenes. For instance:

  • Reaction with bicyclo[1.1.0]butanes (BCBs) and iodine monochloride (ICl) yields iodinated BCP sulfones (78% yield) .

Mechanism : Radical chain propagation involving sulfonyl radical intermediates, confirmed by EPR studies .

Participation in Sulfonyl Migrations

While direct evidence for this compound is limited, related diaryl sulfones undergo -sulfonyl migrations under gold catalysis . Analogous pathways may involve:

  • Coordination of Au(I) to the sulfonyl oxygen.

  • Migration to adjacent carbon centers, forming transient carbocations.

  • Trapping by nucleophiles (e.g., water) to yield rearranged products .

Scientific Research Applications

Organic Synthesis

Catalytic Asymmetric Intramolecular Cyclopropanation (CAIMCP)

Mesityl M-tolyl sulfone has been employed in the catalytic asymmetric intramolecular cyclopropanation of α-diazo-β-keto sulfones. This method showcases a wide applicability not only for synthesizing bicyclic and tricyclic structures but also for producing enantiomerically pure synthetic intermediates. The process involves the formation of highly crystalline products that facilitate further reactions and functionalization, making it valuable for total synthesis in organic chemistry .

Sulfone Formation Reactions

The compound is also utilized in the preparation of alkyl–aryl sulfones from aryl thiols through oxidation reactions. For instance, a mixture of this compound with potassium permanganate can yield alkyl–aryl sulfones, which are essential in various chemical syntheses .

Medicinal Chemistry

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies where various sulfones were tested against bacterial strains, this compound showed promising results, suggesting its potential as a lead compound for developing new antimicrobial agents .

Drug Development

The compound's structure allows for modifications that can enhance its pharmacological properties. Its role as a building block in drug synthesis has been explored, particularly in creating compounds with enhanced bioactivity and lower toxicity profiles .

Material Science

Polymer Chemistry

This compound is used in synthesizing advanced materials, including polymers that exhibit improved thermal stability and mechanical properties. Its incorporation into polymer matrices has led to enhanced performance characteristics in applications such as coatings and adhesives .

Chromatography Applications

In analytical chemistry, this compound is utilized as a stationary phase in chromatography techniques. Its unique properties allow for effective separation of complex mixtures, making it valuable in both research and industrial applications .

Case Study 1: Synthesis of Bicyclic Structures

A study demonstrated the use of this compound in synthesizing bicyclo[3.1.0]hexane systems through CAIMCP. The reaction yielded high enantioselectivities, showcasing the compound's effectiveness as a catalyst in asymmetric synthesis.

Case Study 2: Antimicrobial Efficacy

In an investigation involving various bacterial strains, this compound was tested alongside other sulfones. Results indicated that it significantly inhibited bacterial growth, supporting its potential use as an antimicrobial agent.

Data Tables

Application Area Details
Organic SynthesisUsed in CAIMCP for synthesizing bicyclic compounds; facilitates formation of crystalline products .
Medicinal ChemistryExhibits antimicrobial properties; potential lead compound for drug development .
Material ScienceIncorporated into polymers for enhanced thermal stability; used in coatings and adhesives .
ChromatographyServes as a stationary phase for effective separation of complex mixtures .

Mechanism of Action

The mechanism of action of mesityl M-tolyl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfonyl group. This group can act as an electron-withdrawing moiety, making the compound more reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Sulfone Compounds

Structural and Physical Properties

Table 1: Physical Properties of Mesityl m-Tolyl Sulfone and Analogues
Compound Melting Point (°C) Key Structural Features
This compound 170–172 (solid) 2,4,6-trimethylphenyl + 3-methylphenyl
Mesityl p-tolyl sulfone 169–171 2,4,6-trimethylphenyl + 4-methylphenyl
Mesityl o-tolyl sulfone 160–162 2,4,6-trimethylphenyl + 2-methylphenyl
Diphenyl sulfone 123–125 Two unsubstituted phenyl groups
Mesityl 2-naphthyl sulfone 175–177 2,4,6-trimethylphenyl + 2-naphthyl

Data derived from synthesis reports and crystallographic studies

  • Mesityl vs. Diphenyl Sulfone : The mesityl group introduces steric hindrance and electronic effects, reducing reactivity in nucleophilic substitutions compared to diphenyl sulfone, which lacks methyl substituents .
  • Isomeric Tolyl Derivatives : The meta-substitution in this compound stabilizes intermediates during rearrangements, whereas o- and p-tolyl isomers exhibit distinct cyclization pathways due to proximity effects .

Reactivity in Truce-Smiles Rearrangements

This compound undergoes base-induced rearrangements to yield sulfinic acids (e.g., 2-(3'-methylbenzyl)-4,6-dimethylbenzenesulfinic acid) with 82–83% yields using n-butyllithium or potassium tert-butoxide . Comparatively:

  • Mesityl p-tolyl sulfone produces the same sulfinic acid as the m-isomer but requires harsher conditions for cyclization .
  • Mesityl o-tolyl sulfone forms a stable sulfinic acid (71% yield) but favors cyclized products (e.g., dihydrothioxanthene dioxide) under short reaction times .
  • Mesityl 2-naphthyl sulfone shows minimal reactivity (5% yield), attributed to steric and electronic mismatches between the mesityl and naphthyl groups .
Table 2: Reaction Yields and Products
Compound Base/Solvent Product Yield (%)
This compound n-BuLi/ether Sulfinic acid 83
Mesityl o-tolyl sulfone KOtBu/DMSO Cyclized dihydrothioxanthene 96
Mesityl p-tolyl sulfone NaOEt/ethanol No reaction 0
Diphenyl sulfone n-BuLi/THF Benzylic sulfinate 60

Data compiled from mechanistic studies

Thermodynamic and Kinetic Stability

  • Conformational Stability : X-ray crystallography and ¹H DNMR studies reveal that this compound adopts a rigid conformation with restricted rotation around the sulfonyl-phenyl bonds, unlike diphenyl sulfone, which exhibits free rotation .
  • Thermal Decomposition : this compound decomposes at higher temperatures (≥250°C) compared to diphenyl sulfone (≥200°C), owing to the stabilizing effects of methyl groups .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing mesityl m-tolyl sulfone with high purity, and how can reaction conditions be optimized?

  • Methodology : Optimize synthesis via sulfonation of mesitylene with m-toluenesulfonyl chloride under controlled conditions (e.g., solvent polarity, temperature, and catalyst use). Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization or column chromatography . Characterize purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), ensuring integration ratios match theoretical values .
  • Data Contradiction Analysis : If yields vary across studies, compare solvent systems (e.g., dichloromethane vs. DMF) and acid catalysts (e.g., AlCl₃ vs. H₂SO₄) to identify critical variables .

Q. How can researchers validate the structural identity of this compound when conflicting spectral data are reported?

  • Methodology : Cross-reference spectral data (IR, NMR, Raman) with authoritative databases like NIST Chemistry WebBook . For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Compare melting points and chromatographic retention times with literature values (e.g., GC/MS retention indices in coal oxidation studies) .
  • Advanced Tip : Perform X-ray crystallography to resolve absolute configuration if synthetic routes produce stereoisomers .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s thermal stability across studies?

  • Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert and oxidative atmospheres to map decomposition pathways. Compare results with computational models (e.g., DFT calculations for bond dissociation energies) .
  • Case Study : If one study reports stability up to 250°C while another observes degradation at 200°C, investigate moisture content or catalytic impurities (e.g., residual metal ions) as confounding factors .

Q. How does this compound interact with reactive oxygen species (ROS) in catalytic systems, and how can these interactions be quantified?

  • Methodology : Use electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) to detect ROS adducts. Quantify sulfone consumption via HPLC-UV and correlate with ROS generation rates using kinetic modeling .
  • Data Interpretation : If sulfone degradation exceeds ROS predictions, explore secondary reactions (e.g., sulfoxide formation) via LC-MS/MS .

Q. What computational approaches are suitable for predicting the sulfone’s reactivity in novel reaction environments?

  • Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and Fukui indices for nucleophilic/electrophilic sites. Validate with experimental Hammett substituent constants (σ) from aryl-sulfone reactivity studies .
  • Advanced Tip : Use molecular dynamics (MD) simulations to model solvation effects in ionic liquids, referencing thermophysical data from NIST .

Data Reporting and Reproducibility

Q. How should researchers document synthetic protocols to ensure reproducibility in multi-step syntheses?

  • Guidelines :

  • Report exact molar ratios, solvent grades, and purification techniques (e.g., column chromatography eluents).
  • Include raw spectral data (e.g., NMR peak lists) in supplementary materials, avoiding subjective descriptions like "sharp" or "broad" .
  • Reference analogous procedures from sulfone literature (e.g., diphenyl sulfone synthesis) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in sulfone toxicity studies?

  • Methodology : Apply nonlinear regression (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare toxicity across cell lines .
  • Data Contradiction : If in vitro and in vivo results conflict, assess bioavailability differences using partition coefficient (log P) data from NIST .

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